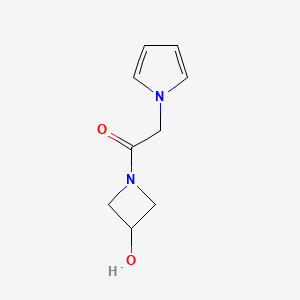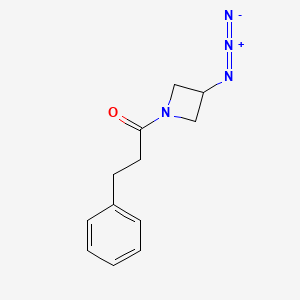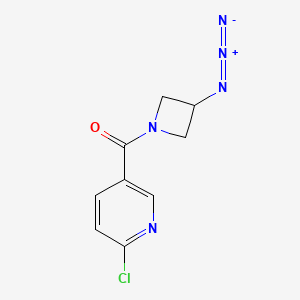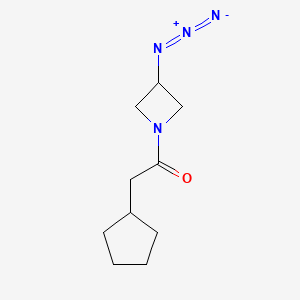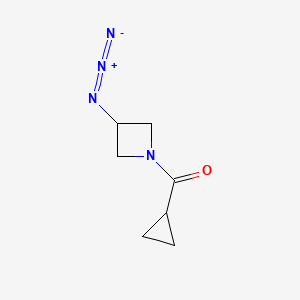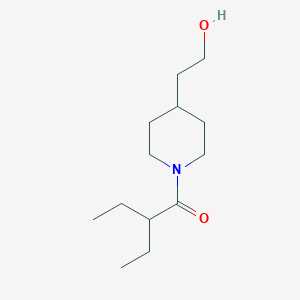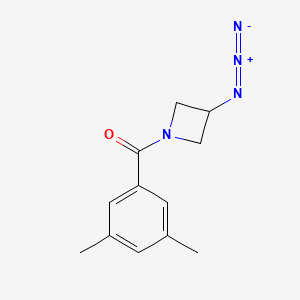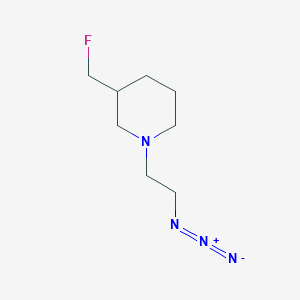![molecular formula C10H15N5O2 B1476259 5-(2-Azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-1,3(2H)-dion CAS No. 2097982-26-6](/img/structure/B1476259.png)
5-(2-Azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-1,3(2H)-dion
Übersicht
Beschreibung
5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a useful research compound. Its molecular formula is C10H15N5O2 and its molecular weight is 237.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalyse in der organischen Synthese
Die Azidoethyl-Seitenkette dieser Verbindung kann in Gegenwart bestimmter Katalysatoren als Abgangsgruppe fungieren und so die Synthese komplexer Moleküle erleichtern. Dies ist besonders nützlich bei der Entwicklung neuer Synthesewege für Pharmazeutika und Agrochemikalien, wo stickstoffhaltige Heterocyclen von entscheidender Bedeutung sind .
Arzneimittelforschung und -entwicklung
Die Kernstruktur dieser Verbindung ähnelt der von Pyrazolopyridinen, die für ihre bioaktiven Eigenschaften bekannt sind. Sie könnte als Gerüst für die Synthese neuer Verbindungen mit potenziellen antibakteriellen, antiviralen, antimykotischen und Antitumor-Aktivitäten verwendet werden .
Enzym-Inhibitionstudien
Die Struktur der Verbindung deutet darauf hin, dass sie ein Kandidat für Enzym-Inhibitionstudien sein könnte, insbesondere für Enzyme, die an der Proliferation von Krebszellen beteiligt sind. Sie könnte als Leitverbindung für die Entwicklung neuer Inhibitoren dienen .
Forschung zum Schutz der Prostata
Derivate dieser Verbindung könnten synthetisiert und auf ihre Prostata-schützenden Eigenschaften, insbesondere bei hormonell bedingten Erkrankungen wie der benignen Prostatahyperplasie (BPH), untersucht werden .
Flüssigkristallforschung
Die molekulare Struktur der Verbindung könnte modifiziert werden, um ihre Anwendungen im Bereich der Flüssigkristalle zu untersuchen. Diese Forschung könnte zur Entwicklung neuer Materialien für Displaytechnologien führen .
Photodynamische Therapie
Die Azidogruppe in der Verbindung könnte verwendet werden, um Photosensibilisatoren für die photodynamische Therapie zu erzeugen, eine Behandlungsmethode, bei der Licht verwendet wird, um ein Photosensibilisator-Arzneimittel zur Behandlung verschiedener Erkrankungen, einschließlich Krebs, zu aktivieren .
Entwicklung von Festkörper-Säurekatalysatoren
Die Verbindung könnte verwendet werden, um Festkörper-Säurekatalysatoren mit verbesserten Oberflächeneigenschaften zu entwickeln, die in verschiedenen chemischen Reaktionen zur Herstellung von Feinchemikalien und Pharmazeutika unerlässlich sind .
Molekular-Docking und -Modellierung
Aufgrund ihrer komplexen Struktur könnte diese Verbindung in rechnerischen Studien für Molekular-Docking und -Modellierung verwendet werden, um vorherzusagen, wie sie mit anderen Molekülen interagiert, was für die Entwicklung von Medikamenten und das Verständnis biochemischer Prozesse von entscheidender Bedeutung ist .
Wirkmechanismus
Target of action
Many compounds that contain a pyridine ring, like the one in the given compound, are known to interact with various biological targets. For instance, pyrazolo[3,4-b]pyridine derivatives have been studied as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
Mode of action
The exact mode of action would depend on the specific target. For TRK inhibitors, they typically bind to the kinase domain of the receptor, preventing its activation and subsequent downstream signaling .
Biochemical pathways
Again, this would depend on the specific target. In the case of TRKs, their activation triggers several signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival .
Result of action
The result of a compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, TRK inhibitors can potentially halt the proliferation and differentiation of cells, which could be beneficial in treating conditions like cancer .
Biochemische Analyse
Biochemical Properties
5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione prevents the phosphorylation of target proteins, thereby halting cell cycle progression . Additionally, this compound interacts with other proteins involved in apoptosis and cell proliferation, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated significant antiproliferative activity . It induces apoptosis by activating caspase enzymes and promoting the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1) . Furthermore, 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione affects cell signaling pathways, such as the PI3K/Akt and Ras/Erk pathways, leading to altered gene expression and reduced cell survival . These cellular effects make it a promising candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, this compound interacts with other proteins involved in cell survival and apoptosis, such as Bcl-2 and Bax, modulating their activity and promoting cell death . The ability of 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione to target multiple molecular pathways underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione maintains its efficacy over time, making it suitable for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects
Metabolic Pathways
5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism and its effects on metabolic pathways are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
Within cells and tissues, 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and efficacy . Understanding the transport and distribution of this compound is essential for developing targeted delivery strategies and improving its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its efficacy
Eigenschaften
IUPAC Name |
5-(2-azidoethyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-14-9(16)7-2-4-15(5-3-12-13-11)6-8(7)10(14)17/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXOXPBBBHBUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CCN(CC2C1=O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


